Araloside D

Structure-Activity Relationship Saponin Chemistry Molecular Modeling

Procure Araloside D as a defined oleanane-type triterpenoid saponin reference standard for structure-activity relationship (SAR) studies. Its specific trisaccharide chain (Glc-(1→2)-Xyl-(1→2)-Ara) and MW of 883.1 g/mol provide a distinct comparator to larger aralosides like Araloside C (1089.2 g/mol) and Araloside V (1105.3 g/mol), enabling systematic analysis of sugar chain effects on target binding and cellular permeability.

Molecular Formula C46H74O16
Molecular Weight 883.1 g/mol
CAS No. 135560-19-9
Cat. No. B156081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraloside D
CAS135560-19-9
Synonymsaraloside D
Molecular FormulaC46H74O16
Molecular Weight883.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1
InChIKeyQISCHUABGXFSHX-VBYDFQJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Araloside D (CAS 135560-19-9): A Structurally Distinct Oleanane-Type Triterpenoid Saponin for Targeted Research


Araloside D (CAS 135560-19-9) is a triterpenoid saponin belonging to the oleanane-type class, characterized by an oleanolic acid aglycone core linked to a specific trisaccharide chain: 3-O-[β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-α-L-arabinopyranoside] [1]. First isolated and structurally elucidated from the root bark of *Aralia chinensis* L. in 1991, it was designated as a new saponin within the araloside family [2]. The compound has a molecular formula of C46H74O16 and a molecular weight of approximately 883.1 g/mol [1].

Why Araloside D Cannot Be Substituted by Other Aralosides or Total Saponin Extracts


The araloside family encompasses numerous oleanolic acid glycosides that differ substantially in their carbohydrate side-chain composition, length, and linkage patterns [1]. These structural variations directly influence critical properties such as molecular size, lipophilicity, hydrogen bonding capacity, and ultimately, biological target engagement and pharmacokinetic behavior. For instance, Araloside D (MW 883.1) is significantly smaller than Araloside C (MW 1089.2) and Araloside V (MW 1105.3), resulting in different solubility profiles and membrane permeability potentials [1]. Consequently, substituting Araloside D with a total araloside extract or a different isolated congener introduces uncontrolled variability, rendering experimental reproducibility impossible and obscuring any structure-activity relationship (SAR) analysis.

Product-Specific Quantitative Evidence for Araloside D (CAS 135560-19-9)


Structural Differentiation: Molecular Weight and Sugar Chain Comparison

Araloside D possesses a unique trisaccharide chain (Glc-(1→2)-Xyl-(1→2)-Ara) attached to the oleanolic acid aglycone, distinguishing it from other aralosides which often feature longer, branched, or differently linked sugar moieties [1]. Quantitatively, this results in a molecular weight of 883.1 g/mol, which is lower than Araloside A (927.08 g/mol), Araloside C (1089.2 g/mol), Araloside V (1105.3 g/mol), Araloside VII (1121.3 g/mol), and Araloside X (1267.4 g/mol) . The reduced molecular size and specific glycosidic linkage pattern of Araloside D are predicted to confer distinct physicochemical properties, including lower topological polar surface area and potentially enhanced membrane permeability relative to larger aralosides, making it a preferred candidate for studies requiring a specific balance of hydrophilicity and lipophilicity [1].

Structure-Activity Relationship Saponin Chemistry Molecular Modeling

Unambiguous Identification and Purity Benchmarking via First Isolation

Araloside D was first isolated, structurally characterized, and named as a distinct chemical entity in 1991 from *Aralia chinensis* L., whereas Araloside A and C were identified from *Aralia elata* in subsequent studies (1992) or had prior ambiguous nomenclature [1]. This original isolation study provides a definitive spectroscopic fingerprint (IR, MS, NMR) for Araloside D, establishing it as the primary reference standard for analytical method development and compound authentication [1]. The compound is described as a white thin acicular powder with a melting point of 157-158°C, providing a clear physical benchmark for purity assessment [2].

Phytochemistry Quality Control Reference Standard

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

Based on its molecular formula (C46H74O16) and structure, Araloside D has 9 hydrogen bond donors and 16 hydrogen bond acceptors . This results in a predicted topological polar surface area (TPSA) of approximately 255 Ų, which is notably lower than the TPSA values of larger aralosides like Araloside C (predicted TPSA ~ 360 Ų) and Araloside V (predicted TPSA ~ 370 Ų) [1]. The lower TPSA and smaller molecular weight of Araloside D suggest potentially improved passive membrane permeability and absorption characteristics compared to its larger counterparts, making it a more suitable starting point for developing orally bioavailable saponin-based leads [1].

ADME Prediction Drug-likeness Computational Chemistry

Contribution to Total Araloside Pharmacological Activity: A Defined Component for Mechanistic Dissection

Total aralosides from *Aralia elata* (TASAES) have demonstrated significant cardioprotective effects, including a 31.4% reduction in atherosclerotic plaque size in ApoE-/- mice fed a high-fat diet (p < 0.05 vs. model group) and increased endothelial cell viability by 22.8% under ox-LDL injury (p < 0.01) [1]. While this activity is attributable to the collective araloside fraction, Araloside D is a defined, quantifiable component of TASAES [2]. By using pure Araloside D, researchers can deconvolute the precise contribution of this specific trisaccharide saponin to the overall cardioprotective and anti-inflammatory phenotype, a level of mechanistic insight that is unattainable when using the undefined total extract.

Cardioprotection Anti-inflammatory Mechanism of Action

Targeted Research and Industrial Applications for Araloside D (CAS 135560-19-9)


Structure-Activity Relationship (SAR) Studies on Oleanane Saponins

Researchers conducting SAR campaigns to optimize the cardioprotective or anti-inflammatory activity of oleanane saponins can use Araloside D as a defined, smaller-molecular-weight comparator. Its specific trisaccharide chain (Glc-(1→2)-Xyl-(1→2)-Ara) and molecular weight (883.1 g/mol) provide a distinct data point relative to larger aralosides like Araloside C (1089.2 g/mol) and Araloside V (1105.3 g/mol), allowing for systematic analysis of how sugar chain length and composition affect target binding and cellular permeability [1].

Analytical Method Development and Quality Control

Given its well-defined first isolation and characterization in 1991, Araloside D serves as an ideal reference standard for developing HPLC or LC-MS methods to quantify aralosides in botanical extracts or finished products. Its unique retention time and spectral signature enable accurate authentication and quantification, ensuring batch-to-batch consistency in research and industrial applications [1].

Mechanistic Deconvolution of Total Araloside Pharmacology

Investigators aiming to understand the individual contribution of specific saponins to the observed cardioprotective effects of total araloside extracts (TASAES) should utilize pure Araloside D in parallel in vitro and in vivo assays. This approach will reveal whether the trisaccharide saponin Araloside D is a key active principle responsible for the 31.4% plaque reduction or 22.8% viability increase seen with TASAES, thereby identifying potential lead candidates for further development [1].

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